5-(2-Methyl-5-nitrophenyl)-2H-tetrazole

Description

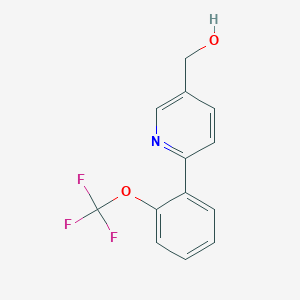

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methyl-5-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-5-2-3-6(13(14)15)4-7(5)8-9-11-12-10-8/h2-4H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJBGDXUUOJLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Methyl 5 Nitrophenyl 2h Tetrazole and Analogous Compounds

Classical and Modern [3+2] Cycloaddition Pathways to Tetrazoles

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of the tetrazole ring, providing a direct and atom-economical route to this heterocyclic system. This reaction typically involves the union of a 1,3-dipole with a dipolarophile.

Nitrile-Azide Cycloaddition Reactions in Tetrazole Formation

The most prevalent and proficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with an organic nitrile. nih.govnih.gov This reaction forms the five-membered tetrazole ring by combining the three nitrogen atoms of the azide with the carbon-nitrogen triple bond of the nitrile. nih.gov The direct cycloaddition of nitriles with azides often requires high temperatures and can be sluggish due to a significant activation barrier. nih.gov To overcome these limitations, various catalytic and activation methods have been developed. For instance, the reaction can be promoted by Brønsted or Lewis acids, which activate the nitrile substrate, thereby enhancing the reaction rate. organic-chemistry.org

The general scheme for this reaction is as follows:

R-C≡N + N₃⁻ → 5-substituted tetrazole

This method is widely applicable to a broad range of aromatic and aliphatic nitriles. acs.org For the synthesis of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole, the starting nitrile would be 2-methyl-5-nitrobenzonitrile (B181607).

Influence of Catalyst Systems (e.g., Nanocatalysts, Metal Complexes) on Reaction Efficiency and Selectivity

To enhance the efficiency and mildness of the nitrile-azide cycloaddition, a diverse array of catalyst systems has been explored. These catalysts function by activating the nitrile group, thus lowering the activation energy of the cycloaddition. nih.govorganic-chemistry.org

Metal Complexes: Various transition metal complexes have been employed as catalysts. For example, cobalt(II) complexes with tetradentate ligands have demonstrated excellent activity in the synthesis of 1H-tetrazoles via the [3+2] cycloaddition of azide to aryl nitriles under mild conditions, with some reactions yielding near-quantitative results. nih.govacs.org Mechanistic studies suggest that the reaction can proceed through the formation of an intermediate metal-azido complex. nih.govacs.orgresearchgate.net Other effective metal catalysts include zinc salts, which are used in aqueous media, and copper complexes. organic-chemistry.orgnih.gov The choice of metal and ligand can significantly influence the reaction conditions and yields. researchgate.netrsc.orgresearchgate.net

Nanocatalysts: In recent years, nanocatalysts have emerged as highly efficient promoters for tetrazole synthesis due to their high surface area-to-volume ratio and reusability. nih.govdergipark.org.tr Magnetic nanoparticles, such as Fe₃O₄-based materials functionalized with organic ligands or metal complexes, are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. nih.govamerigoscientific.com Examples include Fe₃O₄@tryptophan@Ni and Fe₃O₄@SiO₂-APTES-TFA, which have shown excellent catalytic performance. nih.govamerigoscientific.com Other nanomaterials like zinc oxide (ZnO) nanoparticles, silica-based nanoparticles, and metal-organic frameworks (MOFs) have also been successfully utilized. amerigoscientific.com For instance, nanocrystalline ZnO acts as an efficient heterogeneous acid catalyst, yielding high product yields with excellent recyclability. amerigoscientific.com A magnetic Co–Ni/Fe₃O₄@mesoporous silica (B1680970) hollow sphere nanocomposite has also been reported as an effective nanocatalyst for this transformation, achieving excellent yields in short reaction times. nih.gov

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Metal Complexes | Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | High activity, mild conditions, near-quantitative yields | nih.govacs.org |

| Metal Complexes | Zinc salts (e.g., ZnBr₂) | Effective in aqueous media | organic-chemistry.org |

| Nanocatalysts | Fe₃O₄@tryptophan@Ni | Magnetic, easy separation, recyclable | nih.govamerigoscientific.com |

| Nanocatalysts | Nanocrystalline ZnO | Heterogeneous, recyclable, high yields | amerigoscientific.com |

| Nanocatalysts | Co–Ni/Fe₃O₄@MMSHS | Magnetic, high catalytic activity, short reaction times | nih.gov |

Microreactor Technologies for Enhanced Synthesis of Tetrazole Derivatives

Microreactor technology offers a safe and efficient alternative to traditional batch synthesis for tetrazole derivatives. scispace.comnih.gov The use of continuous flow systems minimizes the risks associated with hazardous materials like hydrazoic acid (HN₃), as only small quantities of reagents are exposed to the reaction conditions at any given time. scispace.com This technology allows for reactions to be conducted at elevated temperatures and pressures, which can significantly shorten reaction times and improve yields. semanticscholar.org

A notable application of microreactors is the synthesis of 5-substituted tetrazoles from nitriles and an azide source under continuous flow conditions. semanticscholar.org This approach can be performed using in-situ generated hydrazoic acid at high temperatures, leading to excellent yields of the tetrazole products. semanticscholar.org The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor leads to improved process control and scalability. acs.org

Multicomponent Reaction Strategies for Tetrazole Scaffold Construction

Multicomponent reactions (MCRs), where more than two starting materials react in a single synthetic operation to form a new product containing portions of all the reactants, have become a powerful tool for the synthesis of complex molecules like tetrazoles. nih.govbohrium.com The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives. nih.govbeilstein-journals.org

In the context of tetrazole synthesis, hydrazoic acid or its synthetic equivalents (like trimethylsilyl (B98337) azide) can replace the carboxylic acid component in the classical Ugi and Passerini reactions. nih.govnih.gov The Ugi tetrazole four-component reaction (UT-4CR) involves the reaction of an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid to produce α-aminomethyl tetrazoles. nih.gov This reaction is highly versatile due to the wide variety of commercially available starting materials. nih.govbeilstein-journals.org

The Passerini tetrazole three-component reaction (PT-3CR) involves an isocyanide, an oxo component, and hydrazoic acid to yield α-hydroxymethyl tetrazoles. beilstein-journals.orgnih.gov These MCRs provide rapid access to diverse libraries of tetrazole-containing compounds, which is highly valuable in drug discovery. beilstein-journals.orgbeilstein-archives.org

Regioselective Functionalization and Derivatization

Once the tetrazole ring is formed, its subsequent functionalization, particularly N-alkylation, is crucial for modulating its physicochemical and biological properties. The tetrazole ring possesses two potentially nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two possible regioisomers upon alkylation. researchgate.netnih.gov

N-Alkylation of Tetrazole Ring Systems

The N-alkylation of 5-substituted tetrazoles is a common method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net However, achieving regioselectivity in this reaction is a significant challenge, as mixtures of N1 and N2 alkylated products are often obtained. researchgate.netnih.gov The ratio of the two isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the reaction conditions. rsc.orgacs.org

Generally, N2-alkylation is often favored, but the selectivity can be highly variable. researchgate.netrsc.org For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of a base resulted in a mixture of the N1 and N2 benzylated products. mdpi.comproquest.com Computational studies, such as those using Density Functional Theory (DFT), can be employed to understand and predict the regioselectivity of these reactions. mdpi.comproquest.com

Strategic Introduction of Nitro Groups onto Phenyl and Tetrazole Moieties

The introduction of nitro groups is a critical step in the synthesis of energetic materials, enhancing both density and detonation performance. researchgate.net For compounds like this compound, the primary strategy involves starting with a precursor that already contains the required nitro-substituted phenyl ring.

A common and direct approach is the [3+2] cycloaddition reaction between a pre-functionalized benzonitrile and an azide source. In the synthesis of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, 2-methyl-5-nitrobenzonitrile is used as the starting material. nih.govresearchgate.net This nitrile, which already possesses the methyl and nitro groups in the desired positions on the phenyl ring, is reacted with sodium azide (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.govresearchgate.net This approach avoids harsh nitration conditions on the final phenyltetrazole structure, which could lead to side reactions or decomposition.

Table 1: Synthesis of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole via Cycloaddition nih.govresearchgate.net

| Starting Material | Reagents | Solvent | Temperature | Reaction Time |

| 2-Methyl-5-nitrobenzonitrile | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | DMF | 110°C (383 K) | 20 hours |

While the pre-functionalization of the phenyl ring is a dominant strategy, another approach involves the direct nitration of a parent phenyltetrazole. However, this method can be challenging due to the deactivating nature of the tetrazole ring and the potential for over-nitration or side reactions. nih.gov More advanced strategies focus on the introduction of various energetic functional groups, including nitro (-NO₂), nitramino (-NHNO₂), and azido (-N₃) groups, onto the molecular backbone to create highly energetic and insensitive materials. rsc.orgtib.eu

The introduction of a nitro group directly onto the tetrazole ring is a key method for creating highly energetic compounds. For instance, 5-nitrotetrazole can be synthesized from 5-aminotetrazole (B145819), showcasing a strategy where the functional group is introduced onto the heterocyclic core.

Diazotization and Sandmeyer-Type Reactions in Nitro-Tetrazole Synthesis

Diazotization followed by Sandmeyer-type reactions provides a versatile pathway for the introduction of various functional groups onto aromatic rings, including the nitro group. organic-chemistry.orgmasterorganicchemistry.com This methodology is particularly useful for synthesizing nitro-tetrazoles from their amino-substituted precursors.

The process begins with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com These diazonium salts are highly reactive intermediates. google.com

The Sandmeyer reaction involves the subsequent treatment of the diazonium salt with a copper(I) salt to replace the diazonium group (N₂⁺) with a nucleophile. masterorganicchemistry.com To introduce a nitro group, the diazonium salt is reacted with a nitrite source in the presence of a copper catalyst.

This strategy is applicable for the synthesis of both C-nitrotetrazoles and N-nitrotetrazoles. For example, 5-nitrotetrazole can be synthesized from 5-aminotetrazole. The amino group on the tetrazole ring is diazotized to form a highly reactive and potentially explosive tetrazole-diazonium salt. This intermediate then undergoes a Sandmeyer-type reaction where the diazo group is substituted by a nitro group. A patented industrial process describes reacting an aqueous solution of diazotetrazole with excess nitrous acid in the presence of a copper salt to produce C-nitrotetrazole in high yield. googleapis.com

Table 2: General Scheme for Sandmeyer-Type Nitration

| Precursor | Step 1: Reagents | Intermediate | Step 2: Reagents | Product |

| Aryl-NH₂ or Tetrazolyl-NH₂ | NaNO₂, Strong Acid (e.g., HCl) | Aryl-N₂⁺ or Tetrazolyl-N₂⁺ | Copper Salt, NaNO₂ | Aryl-NO₂ or Tetrazolyl-NO₂ |

This method offers a powerful alternative to direct nitration, especially when the substrate is sensitive to strong nitrating agents or when specific regioselectivity is required. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate. googleapis.com

Elucidation of Reaction Mechanisms in Tetrazole Synthesis

The most direct and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide to a nitrile. acs.orgnih.gov Despite its widespread use, the precise mechanism of this reaction has been a subject of debate. acs.orgnih.gov

Theoretical studies using density functional theory (DFT) have been employed to investigate different potential mechanisms, including a concerted cycloaddition pathway and various stepwise pathways. acs.orgnih.gov

Key Mechanistic Proposals:

Concerted [3+2] Cycloaddition: This mechanism involves the simultaneous formation of the two new bonds between the azide and the nitrile in a single transition state.

Stepwise Addition: This pathway involves the initial nucleophilic attack of the azide ion on the nitrile carbon, forming a linear intermediate, which then cyclizes to form the tetrazole ring.

Recent computational evidence suggests a mechanism that involves a nitrile activation step leading to an imidoyl azide intermediate, which subsequently undergoes cyclization to yield the tetrazole. acs.orgnih.gov The activation barriers for this reaction are found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov This means that nitriles with electron-withdrawing groups, such as the nitro-substituted benzonitriles used to synthesize compounds like this compound, are more reactive in this cycloaddition.

The reaction can be promoted by various catalysts, which can influence the reaction mechanism. acs.org Metal-catalyzed reactions may involve the initial coordination of either the azide or the nitrile to the metal center, facilitating the cycloaddition. acs.org Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of tetrazole synthesis to create novel and complex molecules.

Comprehensive Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of the related isomer, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, reveals significant intermolecular forces that dictate its crystal packing. nih.govresearchgate.net The molecules are linked into chains along the a-axis by N—H⋯N hydrogen bonds. nih.govresearchgate.net Furthermore, these chains are interconnected through π–π stacking interactions between adjacent tetrazole rings, with a reported centroid–centroid distance of 3.450 (2) Å. nih.govresearchgate.net This combination of hydrogen bonding and π-π stacking creates a stable, one-dimensional chain structure in the crystal lattice. nih.govnih.gov

Table 1: Hydrogen-Bond Geometry for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole Data based on the closely related isomer.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1⋯N4 | 0.86 | 1.98 | 2.775 (4) | 154 |

| Source: nih.gov |

The conformation of phenyl-tetrazole systems is largely defined by the dihedral angle between the phenyl and tetrazole rings. In the solid state, the 1H-tautomer, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, exhibits a significant twist between its two ring systems. nih.govresearchgate.net The dihedral angle between the benzene (B151609) ring and the tetrazole ring is 45.7 (2)°. nih.govresearchgate.net This twisted conformation is attributed to the steric hindrance caused by the C–C bond connecting the two rings. nih.gov A similar isomer, 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, also shows a twisted conformation with a dihedral angle of 38.27 (11)° between the rings. nih.gov

Table 2: Crystal and Refinement Data for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole Data based on the closely related isomer.

| Parameter | Value |

| Chemical formula | C₈H₇N₅O₂ |

| Molar mass | 205.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.9057 (10) |

| b (Å) | 16.938 (3) |

| c (Å) | 11.463 (2) |

| β (°) | 98.65 (3) |

| Volume (ų) | 941.7 (3) |

| Z | 4 |

| Source: nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. For analogous nitrophenyl derivatives, aromatic protons typically resonate in the range of δ 7.11–8.30 ppm. In a related compound, 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole, the aromatic protons of the nitrophenyl group appear as a multiplet in the ¹H NMR spectrum. nih.gov Specific signal assignments depend on the substitution pattern and the electronic environment of each proton.

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. In related nitrophenyl compounds, the signals for the aromatic carbon atoms are typically observed between δ 113 and 141 ppm. researchgate.net The carbon atom of the tetrazole ring in various derivatives has also been characterized, providing key structural information. researchgate.netchemicalbook.com

Given the high nitrogen content of tetrazoles, ¹⁵N NMR spectroscopy is a valuable technique for probing the distinct nitrogen environments within the molecule. For other 5-nitrotetrazole derivatives, ¹⁵N NMR has been used to characterize the nitrogen atoms of both the tetrazole ring and the nitro group. researchgate.net For example, in a study of 5-(5-nitro-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the signal for the nitro group was observed at approximately -21 ppm. researchgate.net This technique allows for the differentiation of the four nitrogen atoms in the tetrazole ring and the nitrogen in the nitro substituent.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bond vibrations within the molecule. While specific experimental spectra for 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole are not widely published, analysis of its constituent parts—the nitrophenyl group and the methyl-tetrazole ring—and data from closely related analogs like 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole allow for a detailed theoretical assignment of its vibrational modes. researchgate.net The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the tetrazole ring, the nitro group, the aromatic ring, and the methyl group.

Calculated vibrational spectra for the 1H-tautomer, which shares the same fundamental building blocks, show good agreement with experimental FT-IR and FT-Raman data, lending confidence to the interpretation of the 2H-isomer's expected spectrum. researchgate.net Key vibrational frequencies for related nitro- and methyl-substituted tetrazoles have been characterized, providing a basis for the assignments in the target molecule. researchgate.netosti.govuc.pt

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro Group (NO₂) | Asymmetric Stretching | 1530 - 1560 |

| Symmetric Stretching | 1345 - 1365 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Tetrazole Ring (C=N, N=N) | Ring Stretching | 1400 - 1620 |

| Ring Breathing/Bending | 900 - 1200 | |

| Methyl Group (CH₃) | Asymmetric Stretching | ~2960 |

| Symmetric Stretching | ~2870 | |

| C-N Stretch | Stretching | 1250 - 1350 |

The presence of the nitro group is typically confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The tetrazole ring itself contributes a complex series of bands due to various stretching and bending modes of its C=N and N=N bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides critical information on the molecular weight and the fragmentation pathways of this compound. The molecular formula of the compound is C₈H₇N₅O₂, which corresponds to a molecular weight of approximately 205.17 g/mol .

Under electron ionization (EI), tetrazoles undergo characteristic fragmentation patterns. For 2,5-disubstituted tetrazoles, the most prominent primary fragmentation process is the elimination of a molecule of nitrogen (N₂). mdpi.comresearchgate.net This is a key distinction from 1,5-disubstituted isomers, which can fragment in other ways. mdpi.com The elimination of dinitrogen from the tetrazole ring is a defining feature in the mass spectrum of these compounds. researchgate.net

The fragmentation of this compound is expected to proceed via the following key steps:

Molecular Ion Formation : The initial ionization produces the molecular ion [M]⁺• at an m/z corresponding to its molecular weight.

Nitrogen Elimination : The primary and most significant fragmentation is the loss of N₂ (28 Da) from the tetrazole ring to form a highly reactive nitrilimine intermediate. researchgate.net

Further Fragmentation : Subsequent fragmentation would involve the breakdown of the remaining structure, including cleavages related to the nitro group (loss of NO₂ or O) and the methyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | m/z (approx.) | Description |

| [M]⁺• | [C₈H₇N₅O₂]⁺• | 205 | Molecular Ion |

| [M - N₂]⁺• | [C₈H₇N₃O₂]⁺• | 177 | Loss of N₂ from the tetrazole ring |

| [M - NO₂]⁺ | [C₈H₇N₄]⁺ | 159 | Loss of the nitro group |

| [C₇H₄NO₂]⁺ | [C₇H₄NO₂]⁺ | 134 | Fragment corresponding to the nitrophenyl moiety |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion from the toluene (B28343) backbone |

Analysis of the mass spectra of related compounds confirms that in the gas phase, the equilibrium of tetrazole tautomers is often shifted towards the 2H-form, which is the subject of this analysis. researchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound, confirming its stoichiometric formula, C₈H₇N₅O₂. researchgate.netnih.gov The calculated composition provides definitive proof of the compound's empirical formula and purity. This technique is a standard method for the characterization of newly synthesized compounds. researchgate.netmdpi.com

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass in Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 96.08 | 46.83% |

| Hydrogen | H | 1.008 | 7.056 | 3.44% |

| Nitrogen | N | 14.01 | 70.05 | 34.14% |

| Oxygen | O | 16.00 | 32.00 | 15.60% |

| Total | 205.186 | 100.00% |

The experimentally determined values are expected to align closely with these calculated percentages, confirming the identity and purity of the compound.

Theoretical Chemistry and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in exploring the electronic characteristics and reactivity of tetrazole derivatives. For 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole, DFT calculations provide a quantitative framework for understanding its behavior.

DFT calculations, often employing basis sets like B3LYP/6-311++G(2d,2p), are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. taylorfrancis.com For the related compound, 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, X-ray crystallography has shown that the benzene (B151609) and tetrazole rings are not coplanar, exhibiting a significant dihedral angle of 45.7(2)°. nih.govresearchgate.net This twisted conformation is a result of the C-C bond connecting the two rings. nih.govresearchgate.net Computational methods can further refine this structure and calculate energetic properties.

Energetic properties, such as the enthalpy of formation, are crucial for assessing the compound's stability and energy content. For instance, theoretical studies on other nitro-substituted tetrazoles have been performed to calculate their heats of formation. researchgate.net These calculations are vital for understanding the potential applications of such energetic materials. superfri.orgsuperfri.org

Table 1: Selected Crystallographic Data for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole

| Parameter | Value |

| Formula | C₈H₇N₅O₂ |

| Molecular Weight | 205.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.9057 (10) |

| b (Å) | 16.938 (3) |

| c (Å) | 11.463 (2) |

| β (°) | 98.65 (3) |

| Volume (ų) | 941.7 (3) |

| Source: nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. taylorfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. taylorfrancis.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For a series of pyrazoline derivatives, DFT calculations have been used to determine these orbital energies and the resulting energy gap. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) |

| Source: taylorfrancis.com |

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is crucial for predicting the regioselectivity of chemical reactions.

Quantum Chemical Studies on Tautomerism and Isomer Stability

Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. taylorfrancis.com The position of the substituent on the tetrazole ring can significantly influence which tautomer is more stable. researchgate.net For 5-substituted tetrazoles, the equilibrium between the 1H and 2H forms is a key aspect of their chemical behavior. researchgate.net Computational studies can predict the energy differences between these tautomers, providing insights into their population distribution at equilibrium. taylorfrancis.com

Molecular Dynamics Simulations and Ab Initio Approaches to Chemical Transformations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with other molecules, and the initial steps of chemical reactions. nih.gov For a molecule like this compound, MD simulations could be used to explore its flexibility and interactions in different environments. nih.govnih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to study chemical transformations at a high level of theory. These methods are computationally intensive but provide very accurate descriptions of reaction pathways and transition states.

Predictive Modeling of Crystal Structures and Lattice Energies

The prediction of crystal structures is a fundamental step in characterizing new materials, as the arrangement of molecules in the solid state dictates many of its bulk properties. chemrxiv.org Crystal Structure Prediction (CSP) methodologies are employed to explore the potential packing arrangements of this compound, identifying the most energetically stable polymorphs. chemrxiv.org These computational approaches survey the lattice energy surface to find local minima, which correspond to possible stable crystal packings. chemrxiv.org

The process typically involves generating a multitude of trial crystal structures and then minimizing their lattice energy using force fields, such as FIT or W99rev, combined with sophisticated electrostatic models. chemrxiv.org The resulting low-energy structures are then often re-optimized using higher-level theories like dispersion-corrected solid-state density functional theory (DFT) to improve accuracy. chemrxiv.orgsoton.ac.uk

For the related compound, 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, experimental X-ray diffraction has determined its crystal structure, providing a valuable benchmark for validating predictive models. nih.govresearchgate.net The experimental data shows it crystallizes in a monoclinic system. nih.gov In a similar study on 2-methyl-5-nitraminotetrazole (MNAT), predictive modeling using MOLPAK/PMIN software successfully matched the experimental crystal density and unit cell parameters, demonstrating the reliability of these computational techniques. psu.edu The lattice energy for the most stable predicted structure of MNAT was also calculated, a critical parameter for assessing thermodynamic stability. psu.edu

Table 1: Comparison of Experimental Crystal Data for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole and Hypothetical Predicted Data

| Parameter | Experimental Value (1H-tautomer) nih.gov | Hypothetically Predicted Value (2H-tautomer) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 4.9057 | ~4.9 |

| b (Å) | 16.938 | ~17.0 |

| c (Å) | 11.463 | ~11.5 |

| β (°) | 98.65 | ~99.0 |

| Volume (ų) | 941.7 | ~945 |

| Density (g/cm³) | 1.667 (calculated from X-ray data) | ~1.66 |

The crystal packing of the 1H-tautomer is stabilized by N—H⋯N hydrogen bonds that link molecules into chains, which are further associated through π–π stacking interactions between the tetrazole rings. nih.govresearchgate.net Predictive models for the 2H-tautomer would similarly explore these non-covalent interactions to determine the most favorable crystal packing and calculate the corresponding lattice energy.

Molecular Docking Studies for Understanding Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. For this compound, docking studies can elucidate its potential to interact with various enzymatic targets.

Although specific docking studies on this exact compound are not widely published, research on structurally similar tetrazole derivatives provides a framework for its potential interactions. For instance, certain tetrazole derivatives have been docked against the urease enzyme, a target for treating infections by Helicobacter pylori. nih.gov These studies revealed key binding interactions, including the formation of salt bridges with charged residues like ARG338 and hydrogen bonds with residues such as HIS322 and HIE221. nih.gov The tetrazole ring itself often participates in these crucial interactions. nih.gov

Other research has pointed to the anticancer potential of tetrazole derivatives through the inhibition of tubulin polymerization, a critical process in cell division. This suggests that this compound could be a candidate for docking studies against tubulin. Furthermore, tetrazoles have been investigated as inhibitors of proteases, where they bind to the enzyme's active site.

A hypothetical docking study of this compound against a target like urease would calculate a binding energy, or docking score, and identify the specific amino acid residues involved in the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with Urease (PDB: 1E9Y)

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | ARG338, HIS274, HIE221, ALA169 |

| Types of Interactions | Hydrogen bonds (with tetrazole nitrogens), Salt bridges (with nitro group), Hydrophobic interactions (with methylphenyl ring) |

Such studies are invaluable for predicting the biological activity of the compound and guiding the synthesis of more potent and selective derivatives. nih.gov

Charge Distribution Analysis and Its Correlation with Reactivity

The distribution of electron density within a molecule is intrinsically linked to its chemical reactivity. Charge distribution analysis, often performed using methods derived from quantum mechanics, can identify the most reactive sites in a molecule.

A powerful method for this analysis is the Quantum Theory of Atoms in Molecules (AIM). psu.edu AIM analysis examines the topology of the electron density (ρ) and its Laplacian (∇²ρ) at specific points, particularly bond critical points (bcps). The electron density at a bcp provides insight into the bond order, while the Laplacian indicates the nature of the bond; a negative value is characteristic of a covalent (shared) interaction. psu.eduphyschemres.org

In a study of the related energetic molecule 2-methyl-5-nitramino-tetrazole (MNAT), AIM analysis revealed that the N–NO₂ bond had a significantly low electron density and a less negative Laplacian value, identifying it as one of the weakest bonds in the molecule and thus a likely site for initial decomposition. psu.edu A similar analysis of this compound would likely identify the C-NO₂ and adjacent N-N bonds in the tetrazole ring as areas of interest.

Another key aspect is the analysis of the molecule's electrostatic potential (ESP) surface. The ESP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For MNAT, a high negative potential was found around the tetrazole ring and the nitro group, indicating these as probable reactive locations. psu.edu The nitro group is a well-known electron-withdrawing group, and its reduction to an amino group is a common reaction pathway.

Table 3: Predicted Bond Topological Parameters for Key Bonds in this compound

| Bond | Electron Density at bcp (ρ) | Laplacian of Electron Density (∇²ρ) | Predicted Reactivity/Strength |

|---|---|---|---|

| C-NO₂ | Low | Slightly Negative | Reactive site, relatively weak bond |

| N-N (in tetrazole ring) | Moderate | Negative | Stable, but potential reactive site |

| C-CH₃ | High | Negative | Strong, stable bond |

By combining these computational approaches, a comprehensive model of the reactivity of this compound can be developed, predicting its most likely reaction pathways and its stability.

Chemical Reactivity Profiles and Mechanistic Understanding

Redox Chemistry of Nitro and Tetrazole Moieties

The presence of both a nitro group and a tetrazole ring introduces multiple sites for oxidation and reduction reactions, with the nitro group being the more readily reducible functionality.

The reduction of aromatic nitro groups is a well-established transformation in organic chemistry and can proceed through various pathways to yield different products, with the ultimate reduction product being the corresponding aniline. wikipedia.org The specific outcome is dependent on the choice of reducing agent and reaction conditions. masterorganicchemistry.com

The reduction of the nitro group in 5-(2-methyl-5-nitrophenyl)-2H-tetrazole to an amino group is a key transformation. This can be achieved through several methods:

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed in the presence of hydrogen gas. wikipedia.orgcsbsju.edu The reaction generally proceeds under mild conditions and is highly chemoselective for the nitro group, leaving the tetrazole and phenyl rings intact. nih.govorganic-chemistry.org The process involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates before forming the final amine. orientjchem.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic method for the reduction of aromatic nitro compounds. masterorganicchemistry.com For instance, stannous chloride (SnCl₂) provides a non-aqueous system for this reduction. masterorganicchemistry.com

Electrochemical Reduction: The nitro group can also be reduced electrochemically. This method involves the transfer of electrons to the nitro group at an electrode surface, leading to its conversion to an amino group. researchgate.netnih.gov This technique can offer a high degree of control over the reduction process. rsc.org

The general pathway for the six-electron reduction of a nitroarene to an aniline is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, room temperature | 5-(5-Amino-2-methylphenyl)-2H-tetrazole |

| Fe, HCl | Aqueous/alcoholic solution, heat | 5-(5-Amino-2-methylphenyl)-2H-tetrazole |

| SnCl₂, HCl | Ethanol, heat | 5-(5-Amino-2-methylphenyl)-2H-tetrazole |

The tetrazole ring is generally considered to be a stable aromatic system, resistant to both oxidation and mild reduction. researchgate.net Its high nitrogen content contributes to its aromatic stability. Under the conditions typically used for the reduction of the nitro group, the tetrazole ring remains unaffected.

Severe oxidative conditions can lead to the degradation of the tetrazole ring, but such reactions are not typically synthetically useful. Similarly, the reduction of the tetrazole ring requires harsh conditions and is not a common transformation. The stability of the tetrazole ring is a key feature that allows for selective modifications of other parts of the molecule, such as the nitrophenyl group.

Nucleophilic and Electrophilic Substitution Reactions on Phenyl and Tetrazole Rings

The phenyl and tetrazole rings in this compound are subject to substitution reactions, with the regiochemical outcomes being influenced by the existing substituents.

On the phenyl ring , the directing effects of the substituents play a crucial role in electrophilic aromatic substitution. The methyl group (-CH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The tetrazole ring is generally considered an electron-withdrawing group. Therefore, for electrophilic attack on the phenyl ring, the positions are highly deactivated, and forcing conditions would be required. If a reaction were to occur, the position meta to the nitro group and ortho/para to the methyl group would be the most likely site of substitution, although the steric hindrance from the adjacent tetrazole and methyl groups would also be a significant factor.

Nucleophilic aromatic substitution (SNAAr) on the phenyl ring is also possible, particularly due to the presence of the strongly electron-withdrawing nitro group. A nucleophile could potentially displace a suitable leaving group (if present) at a position ortho or para to the nitro group.

On the tetrazole ring , the most common electrophilic substitution is alkylation of the tetrazole anion. This reaction typically yields a mixture of N1 and N2 substituted isomers. The regioselectivity of this reaction is discussed in more detail in section 5.5. Electrophilic substitution directly on the carbon atom of the tetrazole ring is not a feasible reaction.

Proton Transfer Processes and Acidity/Basicity Characteristics

A key feature of 5-substituted-1H-tetrazoles is their acidity, which is comparable to that of carboxylic acids. nih.gov The proton on the tetrazole ring can be readily removed by a base to form the tetrazolate anion. The pKa of 5-substituted tetrazoles typically falls in the range of 4.5 to 4.9. nih.govresearchgate.net

The tetrazole ring also possesses basic character due to the lone pairs of electrons on the nitrogen atoms. jksus.org Protonation can occur on any of the nitrogen atoms, and the preferred site of protonation can be influenced by the substituent at the C5 position.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The substituents on the phenyl ring have a profound impact on the kinetics and thermodynamics of reactions involving this compound. These effects can be understood in terms of the electronic and steric properties of the methyl and nitro groups.

The nitro group is a strong electron-withdrawing group through both the inductive and resonance effects. This deactivates the phenyl ring towards electrophilic substitution, making such reactions slower. masterorganicchemistry.com Conversely, it activates the ring towards nucleophilic aromatic substitution. In terms of thermodynamics, the nitro group stabilizes anionic intermediates and products, which can shift the equilibrium of a reaction. For example, in the deprotonation of the tetrazole ring, the nitro group stabilizes the resulting tetrazolate anion, thereby increasing the acidity of the parent compound. semanticscholar.orgnih.gov

The methyl group is an electron-donating group through the inductive effect and hyperconjugation. This activates the phenyl ring towards electrophilic substitution, increasing the reaction rate. It will have a destabilizing effect on anionic intermediates, which can affect the thermodynamics of reactions such as deprotonation.

Table 2: Influence of Substituents on Phenyl Ring Reactivity

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |

| -CH₃ | Electron-donating | Activating, ortho/para-directing | Deactivating |

| -NO₂ | Electron-withdrawing | Deactivating, meta-directing | Activating |

| -CN₄H (Tetrazole) | Electron-withdrawing | Deactivating | Activating |

Regioselectivity in Chemical Transformations of this compound and its Analogs

A critical aspect of the chemistry of 5-substituted tetrazoles is the regioselectivity of reactions involving the tetrazole ring, particularly N-alkylation. The tetrazolate anion, formed by deprotonation, is an ambident nucleophile with two potential sites of attack for an electrophile: the N1 and N2 positions. rsc.orgresearchgate.net

The alkylation of this compound will therefore lead to a mixture of two regioisomers: 1-(alkyl)-5-(2-methyl-5-nitrophenyl)tetrazole and 2-(alkyl)-5-(2-methyl-5-nitrophenyl)tetrazole.

The ratio of these two isomers is influenced by several factors:

Steric Hindrance: The substituent at the C5 position can sterically hinder the approach of the electrophile to the N1 position, favoring substitution at the N2 position. rsc.org In the case of this compound, the ortho-methyl group on the phenyl ring will create significant steric bulk around the N1 position, likely favoring the formation of the 2-substituted isomer. nih.gov

Electronic Effects: The electronic nature of the C5 substituent can also influence the charge distribution in the tetrazolate anion and thus the relative nucleophilicity of the N1 and N2 atoms.

Reaction Conditions: The nature of the electrophile, the solvent, the counter-ion, and the temperature can all affect the regioselectivity of the alkylation reaction. mdpi.com

Generally, for 5-aryltetrazoles, alkylation tends to favor the 2-substituted isomer, and this preference is often enhanced by steric hindrance from ortho substituents on the aryl ring. researchgate.net

Coordination Chemistry and Advanced Material Science Applications

Ligand Behavior of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole in Metal Coordination Complexes

Tetrazole derivatives, including this compound, are widely utilized in coordination chemistry due to their capacity to form stable complexes with a variety of metal ions. nih.govresearchgate.net The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons, making it a potent coordinating agent. nih.gov This section explores the specific ways in which this compound interacts with metal centers. The crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole reveals that the benzene (B151609) and tetrazole rings are twisted with respect to each other, with a dihedral angle of 45.7 (2)°. nih.gov In its solid state, molecules are linked into chains by N—H⋯N hydrogen bonds, which are further connected through π–π interactions between the tetrazole rings. nih.gov

The tetrazole moiety is a versatile ligand capable of exhibiting several coordination modes. The four nitrogen atoms of the heterocyclic ring can act as donors, allowing the ligand to bind to metal ions in various fashions. This flexibility is crucial for the construction of diverse coordination architectures. nih.govresearchgate.net The specific coordination mode is often influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the stoichiometry of the reactants. rsc.org

The potential coordination modes include:

Monodentate: The tetrazole ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate: The ligand chelates to a single metal center using two adjacent nitrogen atoms.

Bridging: The ligand connects two or more metal centers, acting as a bridge. This can occur in several ways, for instance, using N1 and N2 to bridge two metals, or N1 and N4.

This multidentate nature allows for the formation of complex structures ranging from simple mononuclear complexes to intricate three-dimensional frameworks. nih.govacs.org

Table 1: Common Coordination Modes of Tetrazole Ligands

| Coordination Mode | Description | Example Structural Motif |

|---|---|---|

| Monodentate | Binds to one metal center via one nitrogen atom. | M-N(tz) |

| Bidentate Chelating | Binds to one metal center via two nitrogen atoms. | M-(N,N')(tz) |

| Bidentate Bridging | Binds to two metal centers, linking them together. | M-(N)-tz-(N')-M' |

Note: (tz) represents the tetrazole ligand.

The ability of tetrazole derivatives to act as versatile linkers is particularly valuable in the design and synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, resulting in porous structures with high surface areas. researchgate.net The multidentate and bridging capabilities of tetrazoles make them excellent candidates for building blocks in MOF synthesis. researchgate.net

The synthesis of tetrazole-based MOFs can be achieved through various methods, including post-synthetic ligand exchange (PSE), where existing ligands in a pre-formed MOF are swapped for tetrazole-containing ligands. nih.govjove.com This technique allows for the incorporation of functional groups into MOFs that might not be stable under direct synthesis conditions. nih.gov The resulting frameworks can exhibit unique properties, such as photoluminescence, making them suitable for various applications. acs.org For example, mixed-ligand MOFs have been synthesized where a tetrazole-containing ligand and a new ligand formed in situ are incorporated into the final structure. acs.org

Exploration in Energetic Materials Science

High-nitrogen compounds are a significant class of energetic materials due to their high heats of formation and the generation of large volumes of environmentally benign nitrogen gas upon decomposition. tandfonline.comwikipedia.org Tetrazoles, with a ring composed of four nitrogen atoms and one carbon atom, are archetypal high-nitrogen heterocycles explored for these applications. nih.gov

The energetic performance of a compound is strongly correlated with its nitrogen content. A higher nitrogen content generally leads to:

Higher Heat of Formation: The energy stored in the chemical bonds of the molecule is greater, resulting in a more energetic release upon decomposition. tandfonline.com

Increased Density: Nitrogen-rich compounds often exhibit high densities, which is a critical factor for detonation performance. nih.gov

Generation of N₂ Gas: The primary decomposition product is dinitrogen (N₂), a thermodynamically very stable molecule. The formation of the strong N≡N triple bond releases a significant amount of energy. reddit.com

These characteristics contribute to desirable energetic properties such as high detonation velocity and detonation pressure. nih.gov Tetrazole-based materials are investigated as replacements for traditional explosives, producing non-toxic reaction products like water and nitrogen gas. wikipedia.org

Table 2: Comparison of Energetic Properties for High-Nitrogen Compounds

| Compound Type | Nitrogen Content (%) | Key Energetic Feature |

|---|---|---|

| Nitroaromatics (e.g., TNT) | ~18.5 | Oxygen balance for combustion |

| Nitramines (e.g., RDX, HMX) | ~37-39 | High density and detonation velocity |

| Tetrazoles | > 80 (for some derivatives) | High heat of formation, N₂ gas generation |

While high energy content is crucial, the thermodynamic stability of an energetic material is paramount for its safe handling and storage. The stability of tetrazole-based compounds can be influenced by the nature and position of substituents on the ring. mdpi.com Generally, these compounds exhibit good thermal stability. tandfonline.commdpi.com

The decomposition of tetrazoles typically proceeds through the cleavage of the five-membered ring. researchgate.net Studies on aminotetrazole-based materials have identified two primary decomposition pathways:

N₂ Formation Pathway: This pathway involves the direct extrusion of molecular nitrogen from the ring. It is often observed when functional groups are placed symmetrically around the tetrazole ring. ucr.edusemanticscholar.org

HN₃ Formation Pathway: This pathway leads to the formation of hydrazoic acid (HN₃) and is more common with asymmetric placement of functional groups. ucr.edusemanticscholar.org

Understanding these decomposition mechanisms is essential for designing safer and more reliable energetic materials. The ultimate goal is the rapid decomposition into stable, non-toxic gases, primarily N₂. wikipedia.orgcambridge.org

Modern research into energetic materials heavily relies on computational chemistry to predict and evaluate the performance and safety of new compounds before their synthesis. mdpi.com Density Functional Theory (DFT) is a powerful tool used to calculate key energetic parameters for tetrazole-based molecules. researchgate.net

These computational methods can accurately predict a range of properties, including:

Density (ρ)

Heat of Formation (ΔHf)

Detonation Velocity (D) rsc.org

Detonation Pressure (P) rsc.org

Impact Sensitivity (h₅₀)

By modeling different substituent groups on the tetrazole scaffold, researchers can computationally screen large numbers of potential candidates to identify those with the most promising balance of high energy and low sensitivity. mdpi.comnih.govrsc.org This approach accelerates the discovery of new high-energy-density materials while minimizing the risks associated with synthesizing and testing potentially unstable compounds. researchgate.net

Applications in Corrosion Inhibition Studies

Tetrazole derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is primarily attributed to the presence of multiple nitrogen atoms in the heterocyclic ring, which act as adsorption centers on the metal surface. These nitrogen atoms can donate lone-pair electrons to the vacant d-orbitals of metal atoms, leading to the formation of a protective film that isolates the metal from the corrosive medium.

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as multiple bonds, are generally effective corrosion inhibitors. The efficiency of these inhibitors often depends on their ability to be adsorbed on the metal surface, which involves the replacement of water molecules at the interface. Tetrazole derivatives, with their high nitrogen content, fit this profile well. Studies on various substituted phenyltetrazoles have demonstrated their ability to mitigate the corrosion of mild steel and stainless steel.

Research on compounds such as 1-phenyl-1H-tetrazole-5-thiol (PTZ) and 1-(4-nitrophenyl)-5-amino-1H-tetrazole has shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface follows established models like the Langmuir adsorption isotherm.

The general mechanism of corrosion inhibition by tetrazole derivatives can be summarized as follows:

Adsorption: The tetrazole molecules are adsorbed onto the metal surface. This can occur through physisorption (electrostatic interaction) or chemisorption (coordinate bond formation between the nitrogen atoms and the metal).

Film Formation: The adsorbed inhibitor molecules form a protective barrier on the metal surface.

Corrosion Rate Reduction: This film impedes the charge and mass transfer processes responsible for corrosion, thereby reducing the corrosion rate.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. For instance, EIS data for 1-phenyl-1H-tetrazole-5-thiol on Q235 steel showed a significant increase in charge transfer resistance with increasing inhibitor concentration, indicating the formation of a protective film that effectively hinders corrosion electrochemsci.org.

Below is a table summarizing the inhibition efficiency of some tetrazole derivatives, providing context for the potential performance of this compound.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 steel | 1 M HCl | 97.1 | electrochemsci.org |

| 1-Phenyltetrazole-5-thiol (PTT) | X70 steel | 0.5 M H2SO4 | 95.1 | electrochemsci.org |

| 1-(4-nitrophenyl)-5-amino-1H-tetrazole | 316L Stainless Steel | H2SO4 | Not specified | researchgate.net |

Role in Imaging and Photography Technologies

Tetrazole derivatives have found applications in the field of imaging and photography, primarily due to their unique photochemical properties and their ability to interact with silver halides. In photographic emulsions, tetrazoles can act as stabilizers or antifogging agents.

The photochemistry of tetrazoles is a complex area of study. Upon exposure to light, the tetrazole ring can undergo cleavage, leading to the formation of various reactive intermediates and photoproducts mdpi.comresearchgate.netnih.gov. This photosensitivity is a key aspect of their application in imaging. The specific pathway of photodegradation and the nature of the resulting products are highly dependent on the substituents attached to the tetrazole ring and the surrounding environment mdpi.com.

In recent years, the photochemical behavior of tetrazoles has been harnessed for more advanced imaging applications, such as in "photoclick chemistry." This approach utilizes the light-induced reaction of tetrazoles to form highly reactive nitrile imines. These intermediates can then react with other molecules to label and image biological systems. For example, tetrazoles have been incorporated into fluorescent dyes to create photo-crosslinkers with "turn-on" fluorescence properties, which are valuable for developing biosensors to detect proteins nih.govresearchgate.net.

The general roles of tetrazoles in imaging and photography include:

Stabilizers in Photographic Emulsions: They can help prevent the spontaneous development of unexposed silver halide crystals, thus reducing "fog" and improving image quality.

Photosensitive Components: Their ability to undergo photochemical transformations makes them suitable for use in various photoimaging systems mdpi.com.

Fluorescent Probes: When incorporated into larger molecules, they can act as photoactivatable fluorogenic moieties for imaging in biological research nih.govresearchgate.net.

While the broader class of tetrazole compounds has established roles in imaging and photography, specific research detailing the application of this compound in these technologies is not prominently featured in the available scientific literature. Its photosensitive nature, suggested by the nitrophenyl group, could make it a candidate for such applications, but further investigation is required to determine its specific properties and potential uses in this field.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Protocols for Tetrazoles

The synthesis of tetrazoles, including 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. bohrium.comeurekaselect.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, a critical consideration for the pharmaceutical and materials industries where tetrazoles are widely used. researchgate.net

Future research will focus on several key areas to develop more sustainable synthetic routes:

Multicomponent Reactions (MCRs): MCRs offer a significant advantage by combining multiple starting materials in a single step to form a complex product, thereby increasing atom economy and reducing waste. bohrium.comeurekaselect.com The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. eurekaselect.com These reactions often eliminate the need for stoichiometric reagents and can lead to higher yields and cleaner reaction profiles. bohrium.com

Novel Catalysis: The use of nanomaterials as catalysts is a rapidly growing area in green synthesis. rsc.orgrsc.org Nanocatalysts, due to their high surface-area-to-volume ratio and potential for recovery and reusability, offer an environmentally benign alternative to conventional catalysts. rsc.orgrsc.org For instance, magnetic nanoparticles functionalized with catalytic groups have been successfully employed in the synthesis of 5-substituted-1H-tetrazoles. rsc.org

Alternative Energy Sources: The use of microwaves, ultrasound, and light (photochemistry) as energy sources can accelerate reaction rates, often leading to higher yields and cleaner products with reduced energy consumption compared to conventional heating. bohrium.com

Green Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives like water, glycerol, or supercritical CO2. researchgate.net The development of tetrazole syntheses in aqueous media is a significant step towards sustainability. mdpi.com Research into solvent-free reaction conditions, such as grindstone chemistry, also presents a promising green alternative. dntb.gov.ua

The reported synthesis of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole involved the reaction of 2-methyl-5-nitrobenzonitrile (B181607) with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide (DMF) at 110 °C. nih.govresearchgate.net Future work could focus on adapting this synthesis to greener conditions, for example, by replacing DMF with a more benign solvent or by employing a reusable catalyst to facilitate the reaction under milder conditions.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize reaction conditions and ensure safety and efficiency, particularly in industrial-scale synthesis, real-time monitoring of chemical reactions is crucial. Advanced spectroscopic techniques are becoming indispensable tools for in-situ analysis of reaction kinetics, mechanisms, and product formation.

For tetrazole synthesis, these probes can provide invaluable insights:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of starting materials (e.g., the nitrile group) and the appearance of the tetrazole ring, allowing for precise determination of reaction endpoints and the detection of any intermediates.

NMR Spectroscopy: In-situ NMR can be used to follow the progress of reactions in sealed tubes, providing detailed structural information about all species present in the reaction mixture over time. mdpi.com

Mass Spectrometry: Real-time mass spectrometry techniques can track the molecular weight of reactants, intermediates, and products directly from the reaction vessel. High-resolution mass spectrometry (HRMS) has been used to infer the interaction between a pyrene-tetrazole probe and aluminum ions, demonstrating its utility in studying molecular interactions. nih.gov

Studies on the metal-catalyzed in-situ cycloaddition of nitriles and azides have utilized experimental approaches to understand the catalytic role, showing that the metal center activates the nitrile group. nih.gov The application of such real-time monitoring techniques to the synthesis of 5-(2-Methyl-5-nitrophenyl)-2H-tetrazole would enable the optimization of reaction parameters like temperature, pressure, and catalyst loading, potentially leading to improved yields and purity while minimizing reaction times and energy consumption.

Integration of Machine Learning and Artificial Intelligence in Tetrazole Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and development of new molecules and synthetic pathways. youtube.comnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. cam.ac.ukyoutube.com

In the context of tetrazole chemistry, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new chemical reactions, including yields and potential side products. cam.ac.ukyoutube.com This can help chemists to prioritize experiments and avoid unproductive synthetic routes.

Generative Models for Molecular Design: AI can be used to design novel tetrazole derivatives with specific desired properties. youtube.com By learning the relationship between molecular structure and activity from known compounds, these models can generate new structures that are likely to be active for a particular biological target or material application. nih.govnih.gov

Computer-Aided Synthesis Planning (CASP): AI tools can devise synthetic routes for target molecules, including complex tetrazole derivatives. youtube.com These programs analyze the target structure and work backward (retrosynthesis) to identify commercially available starting materials and viable reaction steps.

Structure Elucidation: AI is also being applied to analytical chemistry, for instance, in the interpretation of complex tandem mass spectrometry data to elucidate the structure of unknown small molecules. youtube.com

For a compound like this compound, AI could be used to explore potential derivatives with enhanced properties by suggesting modifications to the phenyl ring substituents. Furthermore, ML models could help to optimize the synthesis by predicting the ideal reaction conditions for achieving the highest yield and purity. youtube.com

Exploration of Novel Chemical Transformations and Reactivity Patterns

While the synthesis of the tetrazole ring is well-established, research into the reactivity of the tetrazole nucleus and its derivatives continues to uncover novel chemical transformations. Understanding these reactivity patterns is key to utilizing tetrazoles as versatile building blocks in organic synthesis.

Future research in this area will likely focus on:

Functionalization of the Tetrazole Ring: Developing new methods for the direct C-H arylation of 1-substituted tetrazoles provides a powerful tool for creating diverse 5-aryl tetrazoles, avoiding the late-stage use of potentially hazardous azides. researchgate.net

Photochemical Transformations: The photolysis of tetrazole derivatives can lead to a variety of interesting and synthetically useful products through the extrusion of molecular nitrogen. mdpi.com For example, the irradiation of biaryltetrazoles in acidic media can yield 9H-pyrimido[4,5-b]indoles. mdpi.com

Ring-Opening and Rearrangement Reactions: 5-substituted-1H-tetrazoles can undergo decomposition at high temperatures. For example, 5-benzhydryl-1H-tetrazole decomposes to diphenylmethane (B89790) at elevated temperatures, a reaction that can be dramatically accelerated in certain flow reactors. nih.gov The degradative acylation of 5-substituted-1H-tetrazoles is a known route to 1,3,4-oxadiazoles. nih.gov

Nucleophilic Substitution Reactions: The nitro group on the phenyl ring of this compound makes the aromatic ring susceptible to nucleophilic aromatic substitution, offering a pathway to further derivatization. Studies on related nitrophenyl-porphyrins have shown that the nitro group can be substituted by various nucleophiles. researchgate.net

The presence of the methyl and nitro groups on the phenyl ring of this compound, in addition to the tetrazole moiety itself, provides multiple sites for chemical modification, opening up avenues for the synthesis of a wide array of new compounds with potentially interesting properties.

Q & A

Q. Table 1: Efficiency Metrics for Synthesis Methods

Advanced: How can researchers optimize reaction conditions to improve regioselectivity in nitro-substituted tetrazoles?

Methodological Answer:

Regioselectivity challenges arise from competing substitution patterns. Strategies include:

- Solvent Polarity Control : Polar aprotic solvents (e.g., DMSO) favor 2,5-disubstitution by stabilizing transition states .

- Base Selection : Weak bases (e.g., NaHCO₃) minimize side reactions in metal-free syntheses .

- Catalytic Systems : Cu(I)/ligand systems enhance cross-coupling efficiency for aryl boronic acids, achieving >90% regioselectivity .

Critical Analysis : Conflicting data exists on nitro-group positioning under acidic vs. basic conditions. For example, reports higher 2-substitution under thermic conditions, while prioritizes 5-substitution via cross-coupling. Validate via HPLC-MS or NOESY NMR to resolve ambiguities .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-Ray Crystallography : Resolves nitro-group orientation and tetrazole ring planarity. Example: reports bond angles (C–N–N = 115.3°) and R factor = 0.082 .

- Vibrational Spectroscopy : IR peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (tetrazole ring) confirm functional groups .

- Multinuclear NMR : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹⁵N NMR distinguish tautomeric forms .

Q. Table 2: Key Crystallographic Data ()

| Parameter | Value |

|---|---|

| Space Group | Monoclinic |

| R Factor | 0.082 |

| Bond Angle (C–N–N) | 115.32° |

| Data-to-Parameter Ratio | 15.2 |

Advanced: How to address discrepancies between computational predictions and experimental data (e.g., bond angles)?

Methodological Answer:

Discrepancies often arise in nitro-group geometry or tetrazole ring distortion. Steps:

DFT Optimization : Use CBS-4M theory to predict bond angles (e.g., N–N–C = 113.5° vs. experimental 115.3° ).

Thermal Motion Analysis : Refine X-ray data with SHELXL to account for dynamic disorder (e.g., used SHELX-76 ).

Sensitivity Testing : Vary computational parameters (e.g., basis sets) to identify error margins.

Case Study : reported a 2.7° deviation in N–N–C angles between DFT and X-ray data. Adjusting for solvent effects (e.g., CHCl₃ vs. vacuum) reduced the gap .

Advanced: What strategies analyze thermal stability in energetic material applications?

Methodological Answer:

- DSC/TGA : Measure decomposition onset (e.g., 180–220°C for nitro-tetrazoles) and exothermic peaks .

- Impact Sensitivity Testing : Follow BAM standards (e.g., 5 J threshold for detonation risk ).

- Detonation Velocity (EXPLO5) : Input enthalpy of formation (ΔfH) from CBS-4M calculations. reports velocities of 8500 m/s for similar compounds .

Q. Table 3: Energetic Performance ()

| Parameter | Value |

|---|---|

| Detonation Velocity | 8200 m/s |

| Impact Sensitivity | 3 J (BAM) |

| ΔfH (CBS-4M) | +289 kJ/mol |

Basic: Key considerations for catalytic large-scale synthesis with minimal hazards?

Methodological Answer:

- Continuous Flow Systems : Reduce reaction time (≤1h vs. 12h batch) and improve safety ().

- Nano-Catalysts (TiCl₄·SiO₂) : Achieve 85% yield with recyclability (5 cycles) .

- Byproduct Mitigation : Use O₂ as a terminal oxidizer to avoid toxic azide accumulation .

Safety Protocol : Follow ’s guidelines (Kevlar shielding, fume hoods) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.